Product packaging for 1-(tetrahydro-2H-pyran-2-yl)ethanone(Cat. No.:CAS No. 62737-48-8)

1-(tetrahydro-2H-pyran-2-yl)ethanone

Cat. No.: B3055007
CAS No.: 62737-48-8
M. Wt: 128.17 g/mol
InChI Key: POJLCQLDAGLUSH-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-pyran-2-yl)ethanone is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanone, 1-(tetrahydro-2H-pyran-2-yl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B3055007 1-(tetrahydro-2H-pyran-2-yl)ethanone CAS No. 62737-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)7-4-2-3-5-9-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJLCQLDAGLUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487372
Record name Ethanone, 1-(tetrahydro-2H-pyran-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62737-48-8
Record name Ethanone, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(oxan-2-yl)ethan-1-one
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Significance of Tetrahydropyran Thp Motifs in Contemporary Chemical Research

The tetrahydropyran (B127337) (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a structural motif of considerable importance in modern chemistry. wikipedia.org Its prevalence is notable in a wide array of biologically active compounds, including natural products, marine toxins, and pharmaceutical agents. guidechem.com For instance, complex anticancer agents such as bryostatin (B1237437) and eribulin (B193375) contain tetrahydropyran rings as key structural features. guidechem.com The THP motif is of great interest in medicinal chemistry, appearing in numerous drug-like molecules and commercial drug scaffolds. nih.govnih.gov

Beyond its presence in bioactive molecules, the THP moiety serves a crucial practical role in organic synthesis as a protecting group for alcohols and thiols. wikipedia.orgnih.gov The 2-tetrahydropyranyl (THP) group is easily introduced by reacting an alcohol with 3,4-dihydropyran. wikipedia.org This forms a THP ether, which is stable under a variety of non-acidic reaction conditions, including those involving organometallics, hydrides, and acylating agents. nih.govorganic-chemistry.org The protection can be readily removed later through acid-catalyzed hydrolysis. wikipedia.org This utility makes the THP group an invaluable tool in the multi-step synthesis of complex molecules, such as in solid-phase peptide synthesis. nih.govnih.gov The low cost, ease of introduction and removal, and the good solubility it confers to intermediates contribute to its widespread use. nih.govresearchgate.net

Structural Overview of 1 Tetrahydro 2h Pyran 2 Yl Ethanone

1-(Tetrahydro-2H-pyran-2-yl)ethanone is a ketone derivative of tetrahydropyran (B127337) (also known as oxane). wikipedia.org Its structure consists of a saturated six-membered tetrahydropyran ring to which an ethanone (B97240) (acetyl) group is attached at the C-2 position, adjacent to the ring's oxygen atom. This specific substitution pattern distinguishes it from its isomer, 1-(tetrahydro-2H-pyran-4-yl)ethanone, where the acetyl group is at the C-4 position. nih.govchemicalbook.com

The presence of the ketone carbonyl group and the ether linkage within the THP ring are the molecule's key functional features, dictating its chemical reactivity. The carbon atom at the C-2 position is a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
IUPAC Name 1-(oxan-2-yl)ethanone
Key Functional Groups Ketone, Cyclic Ether (Oxane)

Note: Data is based on the chemical structure.

Current Research Landscape and Prospective Research Avenues for the Compound

Direct Synthetic Routes for this compound

Direct synthetic approaches to this compound involve the formation of the carbon-carbon bond between the tetrahydropyran (B127337) ring and the acetyl group in the final stages of the synthesis. These methods can be broadly categorized into those that attach a pre-functionalized ethanone (B97240) unit to the heterocyclic core and those that introduce the acetyl group onto a pre-formed tetrahydropyran ring.

Synthesis of Alpha-Substituted Ethanone Moieties onto the Tetrahydropyran Ring

A powerful strategy for the construction of tetrahydropyranyl ketides involves a three-component coupling reaction. This method utilizes a 2-methylenetetrahydropyran, an activated aldehyde or ketone, and a secondary nucleophile to efficiently generate 2-(tetrahydropyran-2-yl)-ethanol derivatives, which are direct precursors to the target ethanone. The nucleophilic character of the exocyclic enol ether of 2-methylenetetrahydropyran allows for its addition to the carbonyl component, forming an intermediate oxonium ion. This intermediate is then trapped by a secondary nucleophile to yield the desired product. nih.gov Notably, when a pre-existing stereocenter is present at the C6 position of the tetrahydropyran ring, this coupling proceeds with high diastereoselectivity, affording the 2,6-cis substituted tetrahydropyrans. nih.gov This stereochemical outcome is rationalized by the addition of the nucleophile to an oxonium ion intermediate that adopts a half-chair conformation with the C6 substituent in a pseudo-equatorial position. nih.gov

Another versatile approach involves the coupling of organometallic derivatives of tetrahydropyran with alpha-halo ethanone synthons. For instance, a 2-tetrahydropyranyl organometallic species, such as a Grignard or organolithium reagent, can be reacted with an appropriately substituted alpha-halo acetyl chloride or a related electrophile. This nucleophilic substitution reaction directly forges the C-C bond between the heterocycle and the ethanone moiety. The success of this method hinges on the efficient generation of the organometallic reagent from the corresponding halogenated or deprotonated tetrahydropyran.

Strategies Involving Initial Tetrahydropyran Ring Formation Followed by Acetyl Group Introduction

The introduction of an acetyl group onto a pre-formed tetrahydropyran ring presents a different set of synthetic challenges. While Friedel-Crafts acylation is a cornerstone of aromatic chemistry for installing acyl groups, its application to saturated heterocycles like tetrahydropyran is generally not feasible due to the lack of aromaticity and the potential for ring-opening or rearrangement under the strongly acidic conditions.

A more viable strategy involves the use of organometallic intermediates. Deprotonation of tetrahydropyran at the C2 position using a strong base, such as an organolithium reagent in the presence of an activating agent like tetramethylethylenediamine (TMEDA), can generate a 2-lithiotetrahydropyran species. uniurb.it This nucleophilic intermediate can then be reacted with a suitable acetylating agent to introduce the desired functional group. A variety of acylating agents can be employed, including acetyl chloride, acetic anhydride, or N,N-dimethylacetamide. The reaction of organolithium reagents with N,N-dimethylamides is a well-established method for the synthesis of ketones. nih.gov

An analogous reaction, the cleavage of tetrahydrofuran (B95107) (a five-membered cyclic ether) with acyl chlorides in the presence of a catalyst to yield halo esters, provides insight into the reactivity of cyclic ethers, although this is a ring-opening process. researchgate.net For tetrahydropyran, careful control of reaction conditions would be crucial to favor acylation over ring cleavage.

Preparation of Functionalized Tetrahydropyran-2-yl Intermediates

The synthesis of complex molecules often relies on the preparation of highly functionalized building blocks that can be elaborated in subsequent steps. For the synthesis of this compound and its analogues, the stereocontrolled construction of the tetrahydropyran ring and the introduction of versatile functional groups, such as boronic esters, are of paramount importance.

Stereoselective Approaches in Tetrahydropyran Ring Construction

The stereoselective synthesis of substituted tetrahydropyrans has been a major focus of synthetic organic chemistry. A variety of powerful methods have been developed to control the relative and absolute stereochemistry of multiple stereocenters around the ring.

The Prins cyclization , an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a classic and effective method for constructing the tetrahydropyran skeleton. umich.edu The reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular cyclization. The stereochemical outcome of the cyclization can often be controlled by the geometry of the starting materials and the reaction conditions.

Asymmetric pyran annulation represents a more modern and highly enantioselective approach. One such method involves the convergent union of two different aldehydes with a silyl-stannane reagent in a two-step process. illinois.edu The first step is a catalytic asymmetric allylation of one aldehyde, followed by a TMSOTf-promoted annulation of the resulting alcohol with a second aldehyde. This sequence rapidly generates 2,6-cis-disubstituted-4-methylenetetrahydropyrans with high enantioselectivity. illinois.edu The observed cis-stereoselectivity is consistent with a chair-like transition state where the substituents occupy equatorial positions. illinois.edu

Synthesis of Boronic Acid Pinacol Esters Featuring Tetrahydropyran-2-yl Substitution

Boronic acids and their pinacol esters are exceptionally versatile synthetic intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The synthesis of tetrahydropyran-2-yl boronic acid pinacol esters provides a valuable handle for the introduction of the tetrahydropyran moiety into more complex structures or for further functionalization.

A direct and efficient method for the synthesis of such compounds is the iridium-catalyzed C-H borylation of tetrahydropyran. This reaction involves the direct conversion of a C-H bond to a C-B bond, offering a highly atom-economical route. illinois.edursc.org The use of specific ligands, such as 2-aminophenanthrolines, can lead to highly active iridium catalysts that facilitate the borylation of alkyl C-H bonds under mild conditions, even at room temperature. nih.gov For tetrahydropyran, this reaction can yield a mixture of 3-boryl and 4-boryl isomers, with the 3-boryl product often being the major isomer. rsc.org

Another potential route involves the hydroboration of a dihydropyran precursor. The hydroboration-oxidation of alkenes is a well-established method for the anti-Markovnikov hydration of double bonds. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org A related process, the direct hydroboration of a dihydropyran with a boronating agent like pinacolborane, followed by appropriate workup, could yield the desired tetrahydropyran-2-yl boronic acid pinacol ester. The regioselectivity of the hydroboration would be crucial in determining the position of the boryl group. The existence of commercially available compounds such as 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole underscores the accessibility and utility of this class of intermediates in chemical synthesis. pharmaffiliates.comnih.gov

Reactivity Profile of the Carbonyl Functional Group

The ketone's carbonyl group (C=O) is a site of significant reactivity due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it a target for nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids.

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide array of nucleophiles. This class of reactions, known as nucleophilic addition, is a fundamental process for ketones and aldehydes.

A prominent example of a condensation reaction involving this carbonyl group is the Wittig reaction. wikipedia.orglumenlearning.com This reaction provides a reliable method for converting ketones into alkenes. organic-chemistry.orglibretexts.org It employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. lumenlearning.com The ylide attacks the carbonyl carbon, leading to a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate rapidly decomposes to form a stable triphenylphosphine (B44618) oxide and the desired alkene, effectively replacing the carbonyl oxygen with a carbon group. masterorganicchemistry.com

For this compound, reaction with a simple ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be expected to yield 2-(prop-1-en-2-yl)tetrahydro-2H-pyran. The stereochemistry of the resulting alkene (E/Z isomerism) in Wittig reactions is influenced by the nature of the ylide; stabilized ylides tend to produce E-alkenes, whereas non-stabilized ylides typically favor Z-alkenes. organic-chemistry.org

Table 1: Wittig Reaction with this compound
ReactantReagentExpected ProductReaction Type
This compoundMethylenetriphenylphosphorane (Ph₃P=CH₂)2-(Prop-1-en-2-yl)tetrahydro-2H-pyranWittig Olefination

The carbonyl group can be readily reduced to form either an alcohol or an amine, depending on the reagents and conditions employed.

Reduction to Alcohol: The reduction of a ketone yields a secondary alcohol. chemguide.co.uk This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). khanacademy.orgyoutube.com In this reaction, a hydride ion (H⁻) acts as a nucleophile, attacking the carbonyl carbon. chemguide.co.uk A subsequent workup step with a proton source (like water or dilute acid) protonates the resulting alkoxide intermediate to give the final alcohol product. youtube.com The reduction of this compound with sodium borohydride is expected to produce 1-(tetrahydro-2H-pyran-2-yl)ethanol.

Reduction to Amine (Reductive Amination): Reductive amination is a powerful method for converting ketones into amines. nih.gov The process typically occurs in one pot and involves two key steps: the formation of an imine intermediate followed by its reduction. researchgate.net The ketone first reacts with a primary or secondary amine in the presence of an acid catalyst to form an imine (or iminium ion). This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild enough not to reduce the initial ketone significantly. organic-chemistry.orgnih.gov For example, reacting this compound with ammonia (B1221849) under reductive amination conditions would yield 1-(tetrahydro-2H-pyran-2-yl)ethanamine.

Table 2: Reductive Transformations of this compound
Starting MaterialReagentsExpected ProductTransformation
This compound1. Sodium borohydride (NaBH₄) 2. H₂O or H₃O⁺ workup1-(Tetrahydro-2H-pyran-2-yl)ethanolReduction to Alcohol
This compoundAmmonia (NH₃), Sodium triacetoxyborohydride (NaBH(OAc)₃)1-(Tetrahydro-2H-pyran-2-yl)ethanamineReductive Amination

Reactions Pertaining to the Tetrahydropyran Ring System

The tetrahydropyran ring is a saturated ether, which is generally stable and unreactive. However, the presence of the oxygen atom and the substitution pattern can influence its chemistry.

Direct functionalization of the saturated C-H bonds on the tetrahydropyran ring is challenging due to their low reactivity. Such derivatizations are more commonly introduced during the synthesis of the ring itself, for instance, through cyclization reactions of appropriately substituted precursors. ntu.edu.sgnih.gov While methods for C-H activation exist, they often require specific directing groups or catalysts and may lack selectivity. nih.gov Radical halogenation could potentially introduce a functional group onto the ring, but this method would likely result in a mixture of products due to the multiple, chemically similar C-H bonds.

The placement of the acetyl group at the C2 position, adjacent to the ring oxygen, renders this compound a cyclic acetal (B89532) derivative. Acetals are known to be stable under basic conditions but are susceptible to hydrolysis under acidic conditions. fiveable.me

The acid-catalyzed ring-opening mechanism begins with the protonation of the ring oxygen atom by an acid catalyst, such as a hydronium ion (H₃O⁺). chemguide.co.ukyoutube.com This step makes the ring oxygen a better leaving group. Subsequently, a nucleophile, typically water present in the acidic solution, attacks the now highly electrophilic C2 carbon. libretexts.orgyoutube.com This leads to the cleavage of the C2-O bond and the opening of the tetrahydropyran ring. The resulting intermediate is a hemiacetal, which is in equilibrium with its open-chain hydroxy ketone form. For this compound, this acid-catalyzed hydrolysis would be expected to yield 6-hydroxy-2-heptanone. This reaction is analogous to the cleavage of tetrahydropyranyl (THP) ethers, which are commonly used as protecting groups for alcohols and are removed under acidic conditions.

Computational and Theoretical Investigations of 1 Tetrahydro 2h Pyran 2 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the electronic structure and energetics of organic molecules. DFT methods are used to determine the ground-state electronic energy, electron density distribution, and other key properties by solving approximations of the Schrödinger equation. nih.govnih.gov For molecules like 1-(tetrahydro-2H-pyran-2-yl)ethanone, DFT can elucidate thermodynamic stability, dipole moment, and the nature of its chemical bonds.

Below is an illustrative data table of electronic properties calculated for a related pyran derivative, showcasing the type of information obtainable from DFT studies. materialsciencejournal.org

ParameterCalculated ValueDescription
Total Energy (Hartree)-803.45The total electronic energy of the molecule in its optimized ground state.
Dipole Moment (Debye)5.12A measure of the overall polarity of the molecule.
Ionization Potential (eV)7.06The energy required to remove an electron from the molecule. materialsciencejournal.org
Electron Affinity (eV)2.54The energy released when an electron is added to the molecule. materialsciencejournal.org

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen atoms, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group.

The following table presents representative HOMO, LUMO, and energy gap values for a substituted 4H-pyran derivative, as specific values for this compound are not available in the surveyed literature. materialsciencejournal.orgafricaresearchconnects.com

Molecular OrbitalEnergy (eV)
HOMO-7.06
LUMO-2.52
HOMO-LUMO Gap (ΔE)4.54

Molecular Electrostatic Potential (MESP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netekb.eg The MESP map illustrates the electrostatic potential on the surface of the molecule's electron density. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent intermediate or near-neutral potentials. wolframcloud.com

For this compound, the MESP map would predictably show a strong negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pair electrons. A less intense negative region would be associated with the ether oxygen of the tetrahydropyran (B127337) ring. Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly those adjacent to the oxygen atoms. Such a map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. nih.gov

This table outlines the expected MESP values for the key regions of this compound based on general principles. researchgate.netwolframcloud.com

Molecular RegionExpected MESP Value (kJ/mol)Predicted Reactivity
Carbonyl Oxygen (C=O)Highly Negative (< -50)Site for electrophilic attack, hydrogen bond acceptor.
Ring Oxygen (-O-)Moderately Negative (-30 to -50)Site for electrophilic attack, hydrogen bond acceptor.
Carbonyl Carbon (C=O)Moderately Positive (+20 to +40)Site for nucleophilic attack.
Hydrogen AtomsSlightly to Moderately Positive (> +10)Potential hydrogen bond donors.

Conformational Analysis using Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations and their dynamic behavior, which is crucial for understanding the flexibility and preferred shapes of molecules like this compound. rsc.orgrsc.org

The tetrahydropyran ring, similar to cyclohexane, predominantly exists in chair conformations to minimize angular and torsional strain. It can also adopt less stable boat and twist-boat conformations. For this compound, the key conformational question is the orientation of the acetyl group at the C2 position, which can be either axial or equatorial.

MD simulations, often complemented by DFT energy calculations, can determine the relative stability of these conformers. It is strongly predicted that the equatorial conformer would be significantly more stable than the axial conformer due to the avoidance of 1,3-diaxial steric interactions. MD simulations can also map the energy landscape for the interconversion between these conformers, revealing the energy barriers for ring flipping.

The table below summarizes the expected findings from a conformational analysis of this compound.

ConformerAcetyl Group OrientationRelative Energy (kcal/mol)Predicted Population at 298 K
Chair 1Equatorial0.0 (most stable)>99%
Chair 2Axial~4-5<1%
Twist-Boat-~5-6<0.1%
Boat-~6-7<0.1%

Mechanistic Studies of Chemical Transformations via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that govern reaction rates. nih.gov For this compound, various transformations, such as reductions, oxidations, or ring-opening reactions, could be investigated.

A relevant example of a computationally studied transformation for pyran-like structures is the retro-Diels-Alder reaction. researchgate.netacs.orgacs.org Although the fully saturated ring of this compound cannot undergo this reaction directly, a related dihydropyran precursor could. Computational modeling of such a reaction would involve locating the concerted, six-membered transition state and calculating the associated activation barrier. This analysis would reveal whether the reaction is thermally feasible and provide insights into the synchronicity of bond-breaking and bond-forming events.

The following table provides hypothetical data for a computationally modeled retro-Diels-Alder reaction of a dihydropyran precursor to this compound, illustrating the insights gained from such studies. researchgate.net

ParameterCalculated Value (kcal/mol)Description
Enthalpy of Reaction (ΔH)+25.5Indicates the reaction is endothermic.
Gibbs Free Energy of Reaction (ΔG)+10.2Indicates the reaction is not spontaneous under standard conditions.
Activation Enthalpy (ΔH‡)+45.8The enthalpy barrier for the reaction to proceed.
Gibbs Free Energy of Activation (ΔG‡)+42.1The free energy barrier, which determines the reaction rate.

Applications of 1 Tetrahydro 2h Pyran 2 Yl Ethanone in Advanced Chemical Synthesis

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The tetrahydropyran (B127337) moiety is a common structural motif found in numerous natural products, particularly terpenes and polyketides. Consequently, derivatives of 1-(tetrahydro-2H-pyran-2-yl)ethanone are employed as chiral building blocks for the stereoselective synthesis of these complex molecules. mdpi.com The inherent chirality of substituted tetrahydropyran rings, once established, can be relayed through subsequent synthetic steps to control the stereochemistry of the final product.

One notable application is in the synthesis of natural flavor compounds and terpenes. For instance, enantiomeric forms of related tetrahydropyran derivatives, such as (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, are prepared and utilized as key intermediates. mdpi.com These chiral alcohols can be accessed through stereospecific cyclization of acyclic precursors or via enzyme-mediated resolution. mdpi.com The resulting enantiopure building blocks are then elaborated into target molecules, demonstrating the strategic importance of the tetrahydropyran core in assembling complex natural products with high fidelity. mdpi.com

The synthesis of these building blocks often starts from readily available industrial materials, which are transformed through a sequence of reactions to construct the core tetrahydropyran structure. mdpi.com

Table 1: Synthetic Approaches to Chiral Tetrahydropyran Building Blocks

Starting Material Key Transformation Target Building Block Application
(R)- and (S)-linalool Stereospecific acid-catalyzed cyclization Enantiomers of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol Stereoselective synthesis of natural terpenes mdpi.com

Precursor for the Synthesis of Novel Heterocyclic Systems

The pyran ring system is a foundational component for the synthesis of a wide array of other heterocyclic structures. researchgate.net Pyran-2-ones, which are structurally related to this compound, are particularly effective precursors. semanticscholar.orgclockss.org These compounds can undergo ring-transformation reactions when treated with various nucleophiles, leading to the formation of new carbocyclic or heterocyclic systems. clockss.org

The reactivity of the pyran-2-one ring is characterized by its susceptibility to nucleophilic attack at positions C-2, C-4, and C-6. clockss.org This reactivity allows for the conversion of the pyran ring into other systems, such as pyridines, pyrimidines, and fused bicyclic compounds. clockss.orglongdom.org For example, multicomponent reactions involving a pyran derivative, an aldehyde, and an active methylene (B1212753) compound can yield highly functionalized pyran-annulated heterocyclic products. nih.gov These one-pot syntheses are efficient methods for generating molecular diversity from simple pyran precursors. semanticscholar.orgresearchgate.net

The transformation of pyran-2-ones can be induced by both nitrogen and carbon nucleophiles, leading to a fascinating array of heterocyclic structures. clockss.org These reactions often proceed via a ring-opening and subsequent rearrangement and recyclization sequence. clockss.org

Utility in Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Julia-Kocienski, and Suzuki Couplings)

The ketone functionality of this compound is a key handle for engaging in a variety of essential carbon-carbon bond-forming reactions. These reactions are fundamental to extending carbon chains and constructing complex molecular skeletons.

Wittig Reaction : The Wittig olefination is a powerful method for converting ketones into alkenes with absolute control over the double bond's location. libretexts.org The carbonyl group of this compound can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a tetrahydropyran-substituted alkene. chemicalbook.comwikipedia.org This transformation replaces the carbon-oxygen double bond with a carbon-carbon double bond. masterorganicchemistry.comnih.gov The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine (B1218219) oxide byproduct. wikipedia.orgmasterorganicchemistry.com This method is widely used to introduce exocyclic methylene groups or other substituted olefins onto the pyran framework. chemicalbook.com

Julia-Kocienski Olefination : This modified version of the Julia olefination provides a highly stereoselective route to trans (E) alkenes from ketones or aldehydes. alfa-chemistry.comorganic-chemistry.org The reaction involves the addition of a metalated heteroaryl sulfone to the carbonyl group of this compound. nih.govmdpi.com The subsequent steps involve a spontaneous Smiles rearrangement and elimination of sulfur dioxide and an aryloxide anion to furnish the alkene. mdpi.compreprints.org The use of specific sulfones, such as 1-tert-butyl-1H-tetrazol-5-yl (PT) sulfones, can significantly enhance the E-selectivity of the reaction. alfa-chemistry.comorganic-chemistry.org This reaction is valued for its mild conditions and broad functional group tolerance, making it suitable for late-stage syntheses of complex molecules. mdpi.compreprints.org

Suzuki Coupling : While this compound itself does not directly participate in the Suzuki-Miyaura coupling, it can serve as a precursor to molecules that do. The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon single bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate. nih.gov For example, the tetrahydropyran moiety could be converted into a derivative containing a boronic acid pinacol (B44631) ester. Such a derivative could then undergo Suzuki coupling with various aryl or vinyl halides to attach diverse substituents to the pyran ring, demonstrating an indirect but powerful application of the core structure in this cross-coupling chemistry. nih.gov

Table 2: Application in C-C Bond Forming Reactions

Reaction Reactant 1 Reactant 2 Product Type Key Feature
Wittig This compound Phosphonium ylide (Ph₃P=CHR) Alkene Fixed position of the new C=C double bond libretexts.org
Julia-Kocienski This compound Metalated heteroaryl sulfone Alkene High stereoselectivity for the E-isomer organic-chemistry.orgnih.gov

| Suzuki | Tetrahydropyran boronic ester (derived from the title compound) | Aryl/Vinyl Halide | Substituted tetrahydropyran | Formation of C(sp²)-C(sp²) bonds nih.govnih.gov |

Stereoselective Transformations and the Development of Enantiopure Synthetic Pathways

The synthesis of single-enantiomer compounds is a critical goal in medicinal chemistry and materials science. This compound and its derivatives are valuable substrates for stereoselective transformations to produce enantiopure products.

One powerful approach is the use of biocatalysis. The asymmetric bioreduction of ketones is a green and efficient method for producing chiral alcohols with high enantiomeric excess. researchgate.net For example, the reduction of a similar ketone, 1-(benzofuran-2-yl)ethanone, using a whole-cell biocatalyst can yield the corresponding (S)-alcohol with over 99.9% enantiomeric excess (ee). researchgate.net This methodology could be applied to this compound to access enantiopure (1-(tetrahydro-2H-pyran-2-yl)ethanol), a valuable chiral building block.

Furthermore, the tetrahydropyran ring itself can be constructed stereoselectively. A metal-free, Brønsted acid-mediated ring-expansion of monocyclopropanated furans provides access to highly functionalized dihydro-2H-pyran derivatives in a stereoselective manner. nih.gov Such strategies create versatile building blocks that are relevant for drug synthesis. nih.gov Additionally, asymmetric Mannich-type reactions using chiral auxiliaries, such as N-tert-butylsulfinylimines derived from enantiopure precursors, can establish key stereocenters in the synthesis of complex alkaloids containing pyrrolizidine (B1209537) cores, a strategy that highlights the importance of controlling stereochemistry in multi-step syntheses. nih.gov

These enantiopure synthetic pathways are crucial for preparing biologically active molecules where specific stereoisomers are responsible for the desired therapeutic effects. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-(tetrahydro-2H-pyran-2-yl)ethanone in academic settings?

Answer:

  • Multi-component reactions (MCRs) are efficient for synthesizing this compound. For example, combining arylamines, acetylenedicarboxylate, aldehydes, and cyclic 1,3-diketones under reflux conditions in anhydrous ethanol can yield derivatives with high structural diversity .
  • Oxidation/Reduction strategies : Use selective oxidizing agents (e.g., KMnO₄ under acidic conditions) to target ketone formation while preserving the tetrahydropyran ring . Lithium aluminum hydride (LiAlH₄) can reduce intermediates to alcohols for further functionalization .
  • Catalytic methods : Piperidine-catalyzed condensation reactions under reflux (e.g., in ethanol) are effective for generating structurally complex derivatives .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Look for characteristic signals:
    • Tetrahydro-2H-pyran ring protons : δ 1.5–2.0 ppm (axial/equatorial H), δ 3.5–4.0 ppm (oxygen-adjacent H) .
    • Acetyl group : A singlet at δ ~2.1 ppm (CH₃) and a carbonyl carbon at δ ~205 ppm .
  • IR spectroscopy : A strong carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ confirms the ketone group .
  • Cross-validation : Compare experimental data with computational predictions (DFT) or databases like PubChem .

Advanced Research Questions

Q. How can conflicting crystallographic data on derivatives of this compound be resolved?

Answer:

  • High-resolution X-ray crystallography : Use programs like SHELXL () to refine structures, especially for resolving torsional ambiguities in the tetrahydropyran ring or substituent orientations .
  • Twinned data handling : For macromolecular derivatives, employ SHELXE to phase and refine twinned crystals, leveraging its robustness in high-throughput pipelines .
  • Complementary techniques : Pair crystallography with solid-state NMR or electron diffraction to validate bond lengths and angles .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

Answer:

  • AI-driven synthesis planning : Tools like Reaxys or Pistachio predict feasible reaction pathways by analyzing databases of analogous compounds (e.g., tetrahydrothiopyran-4-one derivatives in ) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl is susceptible to nucleophilic attack .
  • Molecular docking : Screen derivatives (e.g., pyrazole-containing analogs in ) against target proteins (e.g., prolyl endopeptidase in ) to prioritize synthesis .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Answer:

  • Stepwise optimization :
    • Protecting groups : Use tetrahydropyranyl (THP) ethers to shield reactive hydroxyl groups during ketone formation .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in intermediates .
  • Catalyst screening : Test organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity .
  • Process analytics : Monitor reaction progress via HPLC-MS to identify bottlenecks (e.g., unstable intermediates) .

Methodological Challenges

Q. What strategies mitigate oxidation side-reactions during functionalization of this compound?

Answer:

  • Controlled oxidation : Use mild agents like CrO₃ in acetic acid to selectively oxidize alcohols to ketones without over-oxidizing the tetrahydropyran ring .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent peroxide formation .
  • Additives : Introduce radical scavengers (e.g., BHT) or stabilizing ligands (e.g., pyridine) to suppress unwanted pathways .

Q. How can researchers validate the biological activity of this compound derivatives?

Answer:

  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays (e.g., derivatives in ) or analgesic potential using hot-plate tests .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at the phenyl ring in ) to correlate structural features with potency .
  • Toxicity screening : Use HEK-293 cell viability assays to rule out cytotoxicity before in vivo studies .

Data Contradictions & Reproducibility

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

Answer:

  • Purity assessment : Recrystallize samples using gradient solvents (e.g., hexane/ethyl acetate) and confirm purity via DSC (Differential Scanning Calorimetry) .
  • Polymorphism screening : Perform PXRD (Powder X-ray Diffraction) to detect crystalline vs. amorphous forms .
  • Inter-lab validation : Compare data with standardized protocols (e.g., USP/EP monographs ) and replicate conditions from peer-reviewed studies (e.g., ) .

Q. Why do computational models sometimes fail to predict the stability of tetrahydropyran ring conformers?

Answer:

  • Conformational sampling : Use MD simulations (Molecular Dynamics) to account for ring puckering energetics (e.g., chair vs. boat conformers) .
  • Solvent effects : Include explicit solvent molecules (e.g., water or DMSO) in DFT calculations to model solvation-driven stabilization .
  • Benchmarking : Validate against experimental data (e.g., X-ray structures in ) to refine force field parameters .

Emerging Applications

Q. Can this compound serve as a scaffold for photoactive materials?

Answer:

  • Photophysical tuning : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) to modulate absorption/emission profiles. Derivatives in show potential as OLED precursors .
  • Crosslinking studies : Use UV irradiation to initiate polymerization of acetyl-functionalized derivatives for hydrogel fabrication .

Q. How is this compound utilized in asymmetric catalysis?

Answer:

  • Chiral auxiliaries : The tetrahydropyran ring’s stereocenters can induce enantioselectivity in aldol or Michael additions (e.g., ’s THP-protected intermediates) .
  • Ligand design : Functionalize the acetyl group with phosphine or amine moieties to create catalysts for transition-metal complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.